

suitable solvents and reaction conditions for (R)-Sitcp

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Compound of Interest

Compound Name: (R)-Sitcp

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Application Notes and Protocols for (R)-Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its synthesis and formulation require a thorough understanding of its solubility and optimal reaction conditions. These application notes provide detailed information on suitable solvents for (R)-Sitagliptin, reaction protocols for its synthesis, and crystallization methods.

Data Presentation

Solubility of (R)-Sitagliptin Free Base

A comprehensive understanding of the solubility of (R)-Sitagliptin free base is critical for its synthesis, purification, and formulation. The following table summarizes the solubility of (R)-Sitagliptin in various organic solvents at different temperatures. This data is essential for selecting appropriate solvents for reaction media, extraction, and crystallization processes.

Table 1: Solubility of (R)-Sitagliptin Free Base in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
|-------------|------------------|--------------------|---------------------|
| Alcohols | | | |
| Methanol | 5 | >100 | [1] |
| | 20 | >100 | |
| | 40 | >100 | |
| Ethanol | 5 | 15.8 | [1] |
| | 20 | 25.1 | |
| | 40 | 49.9 | |
| Isopropanol | 5 | 4.5 | [1] |
| | 20 | 8.9 | |
| | 40 | 22.4 | |
| n-Propanol | 5 | 7.9 | [1] |
| | 20 | 15.8 | |
| | 40 | 39.8 | |
| n-Butanol | 5 | 3.2 | [1] |
| | 20 | 7.1 | |
| | 40 | 17.8 | |
| Isobutanol | 5 | 2.5 | [1] |
| | 20 | 5.6 | |
| | 40 | 14.1 | |
| sec-Butanol | 5 | 2.0 | [1] |
| | 20 | 4.5 | |
| | 40 | 12.6 | |
| Isopentanol | 5 | 1.3 | [1] |

| | | |
|-----------------------------|------------|----------------|
| 20 | 3.2 | [1] |
| 40 | 8.9 | [1] |
| Ethers | | |
| Tetrahydrofuran (THF) | 5 | 20.0 [1] |
| 20 | 39.8 | [1] |
| 40 | 100.0 | [1] |
| Esters | | |
| Ethyl Acetate | 5 | 2.0 [1] |
| 20 | 5.0 | [1] |
| 40 | 15.8 | [1] |
| Methyl Acetate | 5 | 3.2 [1] |
| 20 | 7.9 | [1] |
| 40 | 25.1 | [1] |
| Nitriles | | |
| Acetonitrile | 5 | 3.2 [1] |
| 20 | 6.3 | [1] |
| 40 | 17.8 | [1] |
| Amides | | |
| N,N-Dimethylformamide (DMF) | Room Temp. | Soluble [2][3] |
| Sulfoxides | | |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | > 81 [4][5] |
| Aqueous | | |

| | | | |
|------------|--------------------------------------|--------------------------|-----|
| Water | 24.5 | 69.5 (as phosphate salt) | [6] |
| Room Temp. | 5 (as phosphate salt in PBS, pH 7.2) | [7] | |

Note: The data from reference[1] is based on the title and abstract of a scientific article. The full text was not available to extract the complete dataset, but the provided information indicates a comprehensive study was performed.

Reaction Conditions for Key Synthetic Steps

The synthesis of (R)-Sitagliptin involves several key chemical transformations. The choice of solvent and other reaction parameters significantly impacts the yield and enantioselectivity of these steps. The following tables summarize the conditions for some of the critical reactions in the synthesis of (R)-Sitagliptin.

Table 2: Conditions for Wittig Reaction in (R)-Sitagliptin Synthesis

| Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|-----------------|------------------|-----------|-----------|
| 2,4,5-trifluorophenylacetaldehyde and benzoylmethylenetriphenylphosphoranes | Dichloromethane | 0 | 52-84 | [8] |

Table 3: Conditions for Aza-Michael/Hemiacetal Reaction

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
|--|---|-----------------|------------------|-----------|--------|-----------|
| (E)-4-phenylbut-2-enal and N-Boc-hydroxylamine | (S)-diphenylprolinol-TMS II / p-nitrobenzoic acid | Dichloromethane | -20 | 90 | 92 | [9] |

Table 4: Conditions for Amide Coupling to form (R)-Sitagliptin

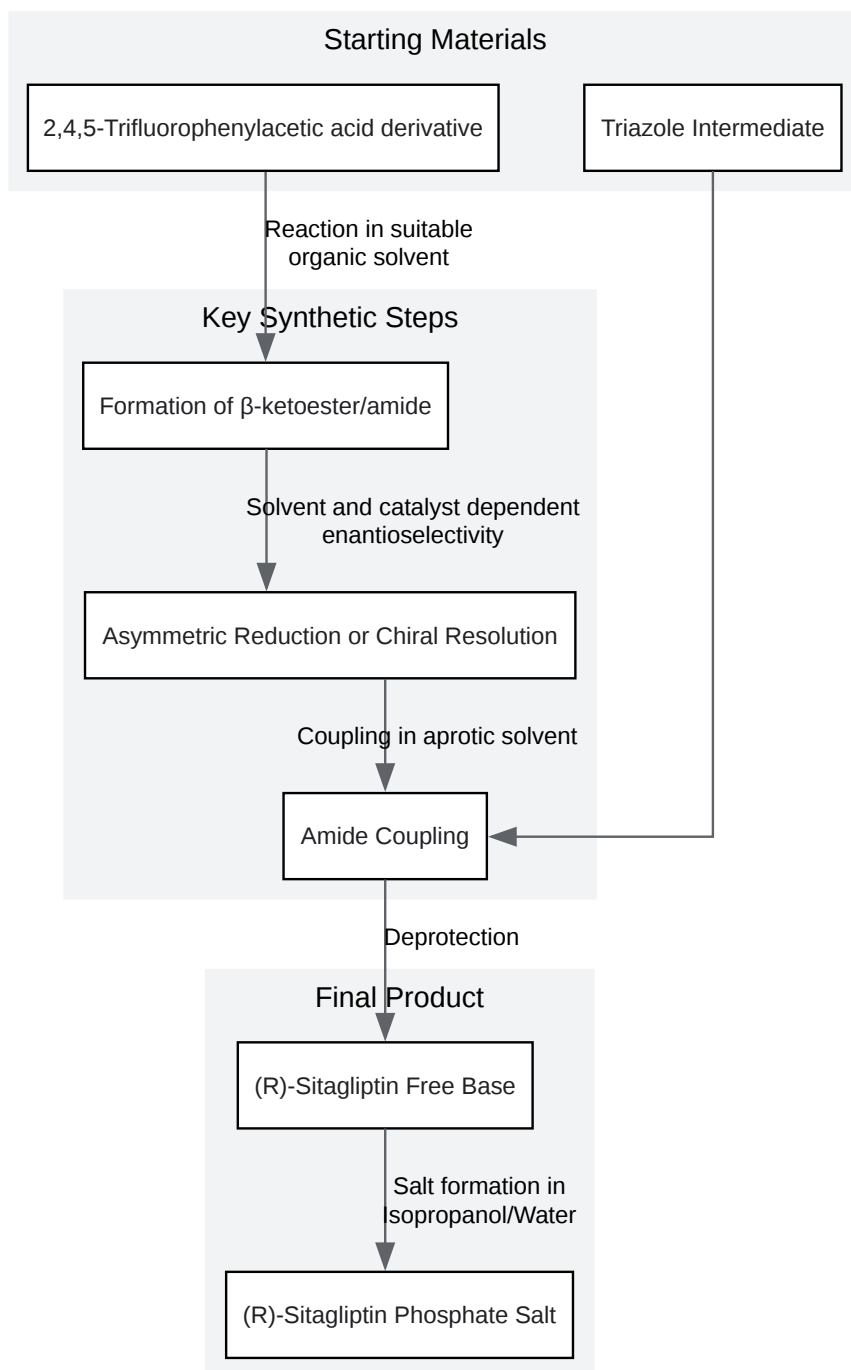
| Reactants | Coupling Agent | Solvent | Yield (%) | Reference |
|---|--------------------------|--------------------------------------|---------------|-----------|
| (R)-N-Boc- β -(2,4,5-trifluorobenzyl)- β -amino acid and triazole | HOBt-EDCI | Dichloromethane | 91 | [9] |
| Acid and Amine Intermediates | Boronic acid derivatives | Toluene, xylene, DMF, DMSO, NMP, DMA | Not specified | |

Experimental Protocols

General Workflow for a Common Synthetic Route to (R)-Sitagliptin

The following diagram illustrates a generalized synthetic workflow for producing (R)-Sitagliptin, highlighting the key stages where solvent selection and reaction conditions are critical.

General Synthetic Workflow for (R)-Sitagliptin



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Caption: A simplified workflow for the synthesis of (R)-Sitagliptin.

Protocol 1: Preparation of (R)-Sitagliptin Free Base from its Phosphate Monohydrate Salt

This protocol describes the conversion of the commercially available sitagliptin phosphate monohydrate to the free base, which is often required as a starting material for further reactions or specific formulations.

Materials:

- Sitagliptin phosphate monohydrate
- Purified water
- Ammonia solution (10% v/v)
- Ethyl acetate
- Anhydrous sodium sulfate
- Separatory funnel, beakers, rotary evaporator, vacuum desiccator

Procedure:

- Dissolve sitagliptin phosphate monohydrate in purified water.[\[9\]](#)
- Adjust the pH of the solution to 10.0 by the dropwise addition of a 10% ammonia solution.[\[9\]](#)
- Transfer the aqueous solution to a separatory funnel and extract twice with ethyl acetate.[\[9\]](#)
- Combine the organic layers and dry over anhydrous sodium sulfate.[\[9\]](#)
- Filter the solution to remove the drying agent.[\[9\]](#)
- Evaporate the solvent from the filtrate using a rotary evaporator.[\[9\]](#)
- Dry the resulting white solid under vacuum in a desiccator to obtain (R)-Sitagliptin free base. A yield of approximately 92% can be expected.[\[9\]](#)

Protocol 2: Crystallization of (R)-Sitagliptin Free Base

This protocol provides a general method for the crystallization of (R)-Sitagliptin free base from an organic solvent/anti-solvent system. The choice of solvent and anti-solvent can be guided by the solubility data in Table 1.

Materials:

- (R)-Sitagliptin free base
- A suitable organic solvent in which sitagliptin is soluble at elevated temperatures (e.g., isopropanol, ethanol).
- A suitable anti-solvent in which sitagliptin is poorly soluble (e.g., n-heptane, cyclohexane).
- Crystallization vessel with stirring and temperature control.

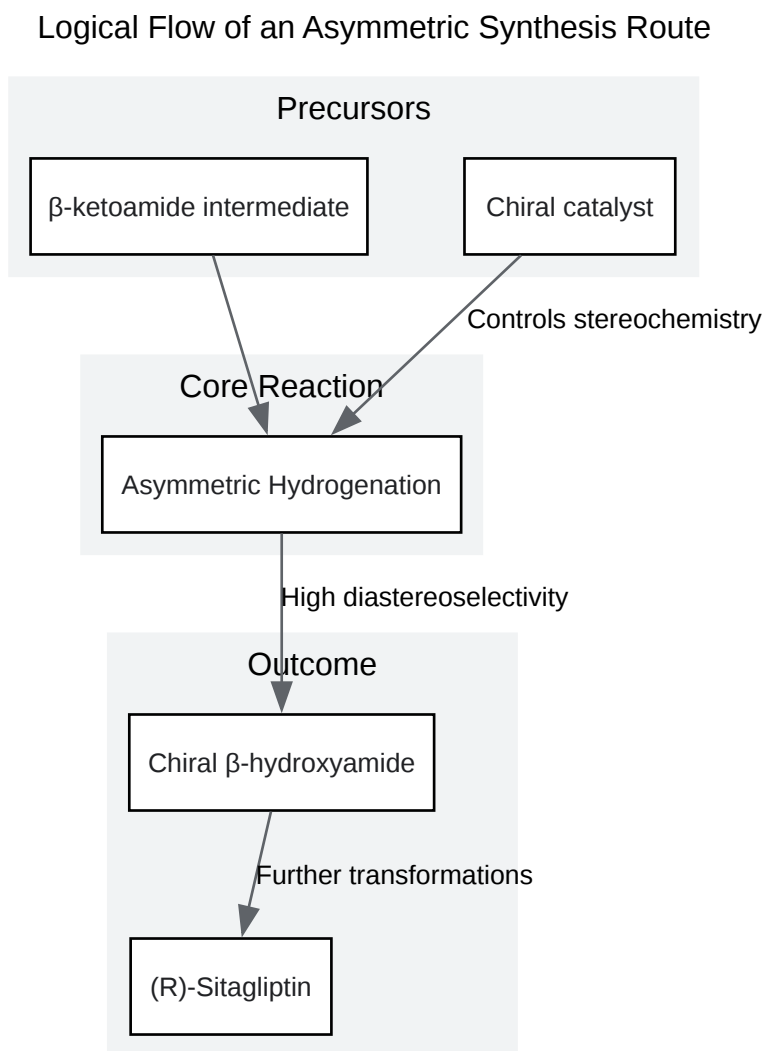
Procedure:

- Dissolve the (R)-Sitagliptin free base in the chosen organic solvent by heating the mixture with stirring until a clear solution is obtained.
- Slowly add the anti-solvent to the hot solution while maintaining stirring. The addition of the anti-solvent will reduce the solubility of the sitagliptin free base.
- Cool the mixture gradually to allow for the formation of crystals. The cooling rate can influence the crystal size and morphology.
- Once crystallization is complete, collect the crystals by filtration.
- Wash the crystals with a small amount of the anti-solvent to remove any residual impurities.
- Dry the crystals under vacuum.

Signaling Pathways and Logical Relationships

The synthesis of (R)-Sitagliptin often involves multiple steps with specific reagents and intermediates. The following diagram illustrates the logical relationship in a synthetic approach

involving an asymmetric reduction step.



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Caption: A diagram showing the logical flow of an asymmetric synthesis.

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